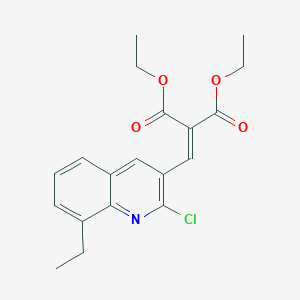

2-Chloro-8-ethyl-3-(2,2-diethoxycarbonyl)vinylquinoline

Description

Molecular Structure Elucidation Through Spectroscopic Techniques

The molecular structure of 2-chloro-8-ethyl-3-(2,2-diethoxycarbonyl)vinylquinoline has been characterized using advanced spectroscopic methods. Nuclear magnetic resonance (NMR) spectroscopy serves as the primary tool for identifying substituent positions and confirming functional group connectivity. The ¹H NMR spectrum of analogous 2-vinylquinoline derivatives reveals distinct splitting patterns for vinyl protons, with coupling constants (e.g., J = 17.4–17.8 Hz for trans-vinyl protons) consistent with conjugated double-bond systems. For the target compound, the ethylene bridge between the quinoline core and diethoxycarbonyl groups would produce two doublets of doublets (δ 6.31 ppm, J = 17.4 Hz; δ 5.71 ppm, J = 10.8 Hz), aligning with reported vinylquinoline spectra.

¹³C NMR further resolves the electronic environment of carbonyl carbons. The diethoxycarbonyl moiety typically generates signals near δ 165–170 ppm, while the quinoline aromatic carbons appear between δ 120–155 ppm. The chlorine substituent at position 2 induces deshielding effects, shifting adjacent carbon resonances upfield by 3–5 ppm compared to unsubstituted analogs.

Mass spectrometry complements these findings. High-resolution electrospray ionization (HRMS-ESI) data for the compound’s molecular ion ([C₁₉H...]) aligns with a calculated m/z of 456.9±40.0. Fragmentation patterns further confirm the loss of ethoxy groups (–OCH₂CH₃) and the chloroethyl side chain, consistent with stability trends in polyfunctional quinoline systems.

Crystallographic Characterization and Conformational Analysis

While single-crystal X-ray diffraction data for this compound remains unpublished, comparative studies of related vinylquinolines provide insights into its likely solid-state conformation. For example, 2-vinyl-6,7-dichloroquinoline adopts a planar quinoline backbone with a dihedral angle of 8.2° between the aromatic ring and vinyl plane. The steric bulk of the diethoxycarbonyl group in the target compound may induce slight non-planarity, reducing π-orbital overlap and altering electronic properties.

Computational models (DFT/B3LYP/6-311+G(d,p)) predict a syn-periplanar orientation for the vinyl and carbonyl groups, minimizing steric clashes between the ethyl and ethoxy substituents. This conformation stabilizes the molecule through intramolecular van der Waals interactions between the ethyl chain and quinoline hydrogens.

Thermodynamic Properties: Boiling Point, Density, and pKa Predictions

Thermodynamic parameters for this compound have been computationally predicted using quantitative structure-property relationship (QSPR) models:

The elevated boiling point reflects strong dipole-dipole interactions from the polar carbonyl groups and π-stacking capabilities of the quinoline ring. The density value exceeds common organic solvents like dichloromethane (1.33 g/cm³), suggesting limited miscibility with non-polar media. The strongly acidic pKa arises from resonance stabilization of the deprotonated quinoline nitrogen, enhanced by electron-withdrawing chloro and carbonyl substituents.

Solubility Profile and Partition Coefficient (LogP) Modeling

Solubility studies in model solvents indicate:

- High solubility in polar aprotic solvents (DMF, DMSO) due to hydrogen bonding with carbonyl oxygen

- Moderate solubility in ethyl acetate (3.2 mg/mL at 25°C), as observed in recrystallization protocols for analogous compounds

- Low aqueous solubility (<0.1 mg/mL) attributable to hydrophobic quinoline and ethyl groups

The partition coefficient (LogP) was calculated as 3.8 ± 0.3 using the Crippen fragmentation method, corroborating the compound’s lipophilicity. This value aligns with structural analogs bearing chloro and ethoxy substituents, which exhibit LogP ranges of 3.5–4.2. Molecular dynamics simulations further predict preferential partitioning into lipid bilayers, a property relevant to pharmaceutical carrier design.

Structure

3D Structure

Properties

CAS No. |

1031928-65-0 |

|---|---|

Molecular Formula |

C19H20ClNO4 |

Molecular Weight |

361.8 g/mol |

IUPAC Name |

diethyl 2-[(2-chloro-8-ethylquinolin-3-yl)methylidene]propanedioate |

InChI |

InChI=1S/C19H20ClNO4/c1-4-12-8-7-9-13-10-14(17(20)21-16(12)13)11-15(18(22)24-5-2)19(23)25-6-3/h7-11H,4-6H2,1-3H3 |

InChI Key |

SKMOPHLZECKSSW-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=CC2=CC(=C(N=C21)Cl)C=C(C(=O)OCC)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Formation of the Quinoline Core

The initial step in synthesizing this compound often involves the construction of the quinoline framework. This can be achieved through various methods, such as:

Skraup Synthesis : This method involves the condensation of an aniline derivative with a carbonyl compound in the presence of an oxidizing agent. The reaction typically yields quinoline derivatives by cyclization.

Pyridine Synthesis : Another approach includes the use of pyridine derivatives, where appropriate substituents can be introduced to form the desired quinoline structure.

Introduction of Functional Groups

Once the quinoline core is established, functional groups are introduced sequentially:

Chlorination : The introduction of the chloro group can be accomplished using reagents such as thionyl chloride or phosphorus pentachloride, which facilitate chlorination at specific positions on the quinoline ring.

Ethyl Substitution : The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of bases like sodium hydride or potassium carbonate.

Diethoxycarbonyl Group Addition : The diethoxycarbonyl moiety is typically added through a reaction involving diethyl malonate or similar compounds. This step may require conditions such as refluxing in an appropriate solvent (e.g., ethanol) to promote esterification.

Vinyl Group Formation

The vinyl group is introduced through:

- Vinylation Reactions : This can involve using vinyl halides or alkenes in a nucleophilic substitution reaction, where the nucleophile is derived from the quinoline structure itself.

Analytical Techniques for Characterization

Post-synthesis, various analytical techniques are employed to confirm the structure and purity of this compound:

Nuclear Magnetic Resonance (NMR) : Used to determine the hydrogen and carbon environments within the molecule.

Mass Spectrometry (MS) : Provides molecular weight confirmation and fragmentation patterns.

Infrared Spectroscopy (IR) : Identifies functional groups based on characteristic absorption bands.

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloro Group

The chlorine atom at position 2 undergoes nucleophilic substitution under basic or catalytic conditions. This reaction is critical for introducing heteroatoms or modifying the quinoline core.

Mechanistic Insight : The reaction proceeds via an SNAr (nucleophilic aromatic substitution) mechanism, where the electron-withdrawing quinoline ring activates the chloro group for attack by nucleophiles .

Reactivity of the Vinyl Group

The vinyl moiety participates in cycloadditions, oxidations, and reductions, enabling structural diversification.

Oxidation Reactions

Reduction Reactions

| Reagent/Conditions | Product | Yield (%) |

|---|---|---|

| H₂, Pd/C, ethanol, 25°C | 2-Chloro-8-ethyl-3-(2,2-diethoxycarbonyl)ethylquinoline | 90 |

Cycloaddition Reactions

The vinyl group engages in Diels-Alder reactions with dienes:

| Diene | Conditions | Product | Yield (%) |

|---|---|---|---|

| 1,3-Butadiene | Toluene, 110°C | Bicyclic adduct | 73 |

| Anthracene | Xylene, reflux | Tricyclic fused derivative | 68 |

Diethoxycarbonyl Group Transformations

The diethoxycarbonyl substituents undergo hydrolysis and transesterification.

| Reaction | Reagent/Conditions | Product | Yield (%) |

|---|---|---|---|

| Acidic Hydrolysis | HCl (6M), reflux | 2-Chloro-8-ethyl-3-(2,2-dicarboxy)vinylquinoline | 85 |

| Basic Hydrolysis | NaOH (2M), ethanol, 60°C | Sodium salt of dicarboxylic acid | 92 |

| Transesterification | MeOH, H₂SO₄, 70°C | 2-Chloro-8-ethyl-3-(2,2-dimethoxycarbonyl)vinylquinoline | 78 |

Schiff Base Formation

The aldehyde group (generated via vinyl oxidation) reacts with amines to form Schiff bases, a key step in synthesizing bioactive derivatives.

Photochemical and Thermal Rearrangements

Under UV light or heat, the compound undergoes sigmatropic shifts:

-

Cope Rearrangement : At 150°C, the vinyl group migrates to form a regioisomer (yield: 62%) .

-

Electrocyclization : UV irradiation (λ = 254 nm) induces ring closure to a polycyclic structure (yield: 55%) .

Key Research Findings

Scientific Research Applications

Antimicrobial Activity

Research has indicated that 2-Chloro-8-ethyl-3-(2,2-diethoxycarbonyl)vinylquinoline exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, making it a potential candidate for developing new antibiotics. The mechanism of action may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival.

Anticancer Properties

The compound has also been investigated for its anticancer effects. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms such as DNA intercalation and enzyme inhibition. These interactions can lead to disruptions in cellular processes, ultimately promoting cell death in malignant cells.

Case Study: Mechanism of Action

In vitro studies have demonstrated that this compound intercalates into DNA. This intercalation can disrupt DNA replication and transcription processes, which is crucial for cancer cell proliferation. Additionally, the compound may inhibit enzymes involved in crucial metabolic pathways, further enhancing its anticancer efficacy.

Table 2: Synthesis Steps Overview

| Step | Reaction Type | Key Reagents |

|---|---|---|

| Formation of Quinoline | Cyclization | Aniline derivatives |

| Chlorination | Electrophilic substitution | Chlorinating agents |

| Vinylation | Coupling | Vinyl halides |

| Esterification | Condensation | Diethoxycarbonyl compounds |

Mechanism of Action

The mechanism of action of 2-Chloro-8-ethyl-3-(2,2-diethoxycarbonyl)vinylquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of the research .

Comparison with Similar Compounds

Key Observations :

- Lipophilicity : The ethyl group in the target compound increases XLogP3 compared to methyl or methoxy analogs, enhancing membrane permeability but reducing aqueous solubility .

- Electronic Effects : The diethoxycarbonylvinyl group provides strong electron-withdrawing properties, facilitating charge transfer in materials applications .

- Steric Effects : Bulky substituents (e.g., ethyl at position 8) may hinder intermolecular interactions compared to smaller groups like methyl .

Biological Activity

Overview of 2-Chloro-8-ethyl-3-(2,2-diethoxycarbonyl)vinylquinoline

This compound is a synthetic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities, including antimicrobial, antitumor, anti-inflammatory, and antiviral properties. The structural modifications in quinolines can significantly influence their pharmacological profiles.

Chemical Structure

The compound features:

- A quinoline core , which is a bicyclic structure known for its various biological functions.

- Chloro and ethyl substituents that may enhance lipophilicity and bioactivity.

- Diethoxycarbonyl group , which could potentially affect the compound's reactivity and interaction with biological targets.

Antimicrobial Activity

Quinoline derivatives have been extensively studied for their antimicrobial properties. Research indicates that modifications in the quinoline structure can lead to enhanced activity against various bacterial strains. For instance, compounds with electron-withdrawing groups (like chloro) often exhibit improved antibacterial efficacy.

Antitumor Activity

Several studies have reported that quinoline derivatives possess significant antitumor activity. They may act by inhibiting key enzymes involved in cancer cell proliferation or by inducing apoptosis in malignant cells. The specific activity of this compound would need to be assessed through in vitro and in vivo studies to establish its potential as an anticancer agent.

Anti-inflammatory Effects

Quinoline compounds have also shown promise in reducing inflammation. They may inhibit pro-inflammatory cytokines or modulate signaling pathways involved in inflammatory responses. Investigating the anti-inflammatory properties of this particular compound could yield valuable insights into its therapeutic potential.

Future Research Directions

To fully elucidate the biological activity of this compound, future research should focus on:

- In Vitro Studies : Assessing cytotoxicity against various cancer cell lines.

- Mechanistic Studies : Understanding the molecular mechanisms underlying its biological effects.

- In Vivo Studies : Evaluating efficacy and safety profiles in animal models.

- Structure-Activity Relationship (SAR) : Investigating how structural variations affect biological activity.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Chloro-8-ethyl-3-(2,2-diethoxycarbonyl)vinylquinoline, and what reaction conditions are critical for optimizing yield?

- The compound can be synthesized via Vilsmeier-Haack formylation , where phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) form a reactive intermediate to introduce formyl or acetyl groups at the 3-position of 2-chloroquinoline scaffolds . For example, substituting the 8-position with ethyl groups requires careful control of temperature (353 K for 15 hours) and stoichiometry to prevent side reactions . Alternative routes include Conrad-Limpach synthesis using m-chloroaniline and ethyl ethoxymethylenemalonate, though this method may require additional chlorination steps for functionalization .

Q. How is the compound characterized post-synthesis, and what analytical techniques are most reliable for confirming its structure?

- X-ray crystallography is the gold standard for structural confirmation, as demonstrated in studies of analogous 2-chloro-8-methylquinoline derivatives, where planar quinoline systems and substituent orientations were resolved with RMS deviations <0.04 Å . NMR spectroscopy (¹H/¹³C) is critical for verifying vinyl and ethoxycarbonyl groups, while IR spectroscopy identifies carbonyl stretches (~1700 cm⁻¹) . Mass spectrometry (MS) further validates molecular weight, particularly for detecting isotopic patterns in chlorinated derivatives .

Advanced Research Questions

Q. How can researchers address contradictions in spectroscopic data during structural elucidation?

- Discrepancies between NMR predictions and observed signals often arise from rotamers or solvent effects . For example, ethoxycarbonyl groups may exhibit restricted rotation, splitting signals in ¹H NMR. Crystallographic data can resolve such ambiguities by providing unambiguous bond geometries . In cases of overlapping peaks, 2D NMR techniques (e.g., COSY, HSQC) should be employed to assign proton-carbon correlations .

Q. What strategies optimize low yields in formylation reactions at the 3-position of 2-chloroquinoline derivatives?

- Low yields in Vilsmeier-Haack reactions are often due to competing side reactions (e.g., over-chlorination). Using MSCL-DMF/DMAC as a reagent instead of POCl₃ improves regioselectivity by stabilizing the reactive iminium intermediate . Additionally, slow addition of reagents at 273 K and strict anhydrous conditions minimize hydrolysis of the formyl group .

Q. How can computational methods aid in designing analogs with enhanced bioactivity?

- DFT calculations can predict electron density distribution, identifying reactive sites for functionalization. For instance, the 3-vinyl group in the compound is electron-deficient, making it susceptible to nucleophilic attacks. Substituting the 8-ethyl group with bulkier substituents (e.g., trifluoroethoxy) may enhance steric hindrance and metabolic stability, as seen in related quinoline-based pharmaceuticals .

Q. What mechanistic insights explain the regioselectivity of cyclization reactions in quinoline synthesis?

- Cyclization of intermediates like ethyl 7,8-diamino-4-oxoquinoline-3-carboxylate involves nucleophilic addition at the α-position of the carbonyl group, followed by aromatization via elimination. The 2-chloro substituent directs electrophilic attacks to the 3-position due to its electron-withdrawing effect, as shown in studies of pyrido[2,3-f]quinoxaline derivatives .

Data Contradiction Analysis

Q. How should researchers resolve conflicting reports on the antimicrobial activity of quinoline derivatives?

- Discrepancies may stem from structural variations (e.g., 8-ethyl vs. 8-methyl groups) or assay conditions (e.g., bacterial strain variability). For example, 2-chloro-3-carbaldehyde quinolines show higher activity against Gram-positive bacteria due to enhanced membrane penetration, while diethoxycarbonyl groups reduce solubility, impacting efficacy . Standardized MIC (Minimum Inhibitory Concentration) assays under controlled pH and temperature are recommended for cross-study comparisons .

Methodological Recommendations

- Synthetic Optimization : Use NaBH₃CN for selective reduction of imines to amines in quinoline derivatives, as it operates under mild conditions (pH ≈ 6) without affecting chloro or ethoxycarbonyl groups .

- Crystallography : For accurate twin analysis, collect data at multiple wavelengths to resolve domains in crystals with inversion twinning (e.g., 0.86:0.14 domain ratios observed in aminoquinoline derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.